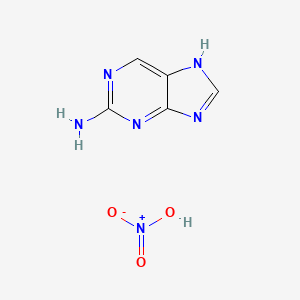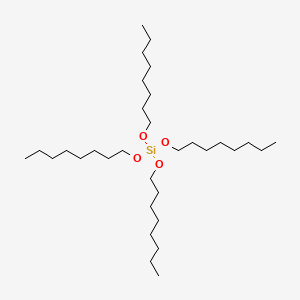
2-Aminopurine nitrate
Vue d'ensemble
Description
2-Aminopurine nitrate (2-AP) is a highly mutagenic base analog and a fluorescent analogue of adenine . It can be used as a substitute for adenosine, but it lacks the groups critical for hydrogen bonding . It is often used as a probe for monitoring the structure and dynamics of DNA hairpins and for detecting base unstacking .
Synthesis Analysis
A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed . It involves the combination of creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine . The structure of the obtained compounds was established based on spectral characteristics .Molecular Structure Analysis
2-Aminopurine (2AP) is an analog of guanosine and adenosine, which can base pair with cytosine and thymine . It is used as a fluorescent probe in nucleic acid structure and dynamics .Chemical Reactions Analysis
2-Aminopurine (2AP) is used to specifically inhibit double-stranded RNA-dependent protein kinase, protein kinase R (PKR) . It has been used to inhibit eukaryotic initiation factor-2α (eIF2α)-phosphorylation of osteoarthritis (OA) chondrocytes .Physical And Chemical Properties Analysis
The molecular formula of 2-Aminopurine nitrate is C5H5N5 • HNO3 and its molecular weight is 198.1 . It has a CAS Number of 51-16-1 .Applications De Recherche Scientifique
Fluorescent Probing in Biochemical Settings
2-Aminopurine (2AP) is primarily recognized for its role as a fluorescent probe in DNA and RNA research. It is particularly valuable in studying the structure and dynamics of these nucleic acids. The fluorescence of 2AP is highly sensitive to its microenvironment, which makes it an ideal tool for probing nucleic acid conformations and interactions. It's been observed that the fluorescence lifetime of 2AP in water is around 11 ns, but this can dramatically increase when it is part of a hydrate cluster (Lobsiger et al., 2014). This property has been exploited in a range of biochemical assays.
Studying Excited-State Dynamics
The excited-state dynamics of 2AP have been extensively studied to understand its photophysical behavior. For instance, research has shown that up to 40% of the initial excited-state population of 2AP decays via intersystem crossing to the triplet state, which competes effectively with fluorescence emission. The rate of formation and yield of the triplet state depend sensitively on the solvent used, offering insights into the interactions of 2AP in various environments (Reichardt et al., 2013).
RNA Folding and Dynamics
2AP has been used to monitor RNA folding and dynamics. It can be incorporated into RNA structures to study the localized conformational events contributing to RNA folding and unfolding. This application is particularly beneficial for understanding the energetic bases of RNA folding mechanisms and has been demonstrated in studies involving RNA hairpins (Ballin et al., 2007).
Insights into DNA Structure and Dynamics
The fluorescence decay components of 2AP in dinucleotides have offered valuable insights into the structure and dynamics of DNA. It is a sensitive probe for local DNA dynamics, with its fluorescence being quenched by interaction with neighboring bases. This property is crucial for understanding the mechanisms of DNA conformational changes (Somsen et al., 2005).
Conformational Studies in DNA Enzyme Interfaces
2AP is also used as a probe for DNA conformational changes induced by enzyme interactions. By studying the fluorescence decay of 2AP in DNA, researchers have gained insights into enzyme-induced distortions and base flipping, which are crucial for understanding DNA replication and repair processes (Jones & Neely, 2015).
Applications in RNA Solid-Phase Synthesis
2AP has been used in RNA solid-phase synthesis, serving as a structure-sensitive reporter for studying RNA folding and interactions. It has facilitated the development of methods for site-specific incorporation of fluorescent labels into RNA, enhancing our understanding of RNA's chemical and biophysical properties (Neuner & Micura, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
2-Aminopurine (2AP) is a fluorescent nucleobase analog that is frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids . Its site-specific incorporation into RNA is usually achieved by RNA solid-phase synthesis and requires appropriately functionalized Ap riboside building blocks . The future of 2-Aminopurine nitrate lies in its wider adoption as a fluorescence-decay-based probe .
Propriétés
IUPAC Name |
nitric acid;7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.HNO3/c6-5-7-1-3-4(10-5)9-2-8-3;2-1(3)4/h1-2H,(H3,6,7,8,9,10);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDNOZBGABWZLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198997 | |
| Record name | 2-Aminopurine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Aminopurine nitrate | |
CAS RN |
51-16-1 | |
| Record name | 2-Aminopurine nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopurine nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopurine nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-Methylethylidene)bis[4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B1606089.png)


![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)




![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)


